

spectroscopic characterization of 3-(Chloromethyl)tetrahydrofuran derivatives

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Compound of Interest

Compound Name: 3-(Chloromethyl)tetrahydrofuran

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A Comparative Guide to the Spectroscopic Characterization of 3-(Chloromethyl)tetrahydrofuran Derivatives

This guide provides a comparative analysis of the spectroscopic characteristics of 3-(chloromethyl)tetrahydrofuran derivatives. Due to the limited availability of public spectroscopic data for 3-(chloromethyl)tetrahydrofuran, this document will focus on a detailed comparison of the readily available data for 2-(chloromethyl)tetrahydrofuran and 3-methyltetrahydrofuran. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting the spectra of substituted tetrahydrofurans. The guide will cover Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data presented in clear, comparative tables.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental tools in the structural elucidation of organic molecules. For novel or substituted compounds like 3-(chloromethyl)tetrahydrofuran derivatives, a combination of NMR, IR, and MS is typically employed to unambiguously determine the molecular structure, identify functional groups, and ascertain molecular weight and fragmentation patterns. This guide will walk through the expected spectroscopic signatures of these compounds and provide a framework for their characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(chloromethyl)tetrahydrofuran and 3-methyltetrahydrofuran. These compounds provide a useful comparison, illustrating the influence of the substituent's nature and position on the tetrahydrofuran ring on the resulting spectra.

Table 1: ^1H NMR Spectroscopic Data

Compound	Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-(Chloromethyl)tetrahydrofuran	H2	~4.1	m	
	H5	~3.8, ~3.7	m	
	CH ₂ Cl	~3.6, ~3.5	dd, dd	
	H3, H4	~2.0-1.6	m	
3-Methyltetrahydrofuran[1]	H2, H5	~3.8-3.2	m	
	H3	~2.3	m	
	H4	~1.9, ~1.5	m	
	CH ₃	~1.0	d	

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Position	Chemical Shift (δ , ppm)
2-(Chloromethyl)tetrahydrofuran[2]	C2	~79
C5	~68	
CH ₂ Cl	~47	
C3	~30	
C4	~26	
3-Methyltetrahydrofuran[1][3][4]	C2, C5	~74, ~66
C3	~35	
C4	~33	
CH ₃	~16	

Table 3: IR Spectroscopic Data

Compound	Functional Group	Wavenumber (cm ⁻¹)
2-(Chloromethyl)tetrahydrofuran[2]	C-H stretch (alkane)	2970-2850
C-O-C stretch (ether)	1100-1050	
C-Cl stretch	800-600	
3-Methyltetrahydrofuran[1]	C-H stretch (alkane)	2960-2850
C-O-C stretch (ether)	1100-1050	

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-(Chloromethyl)tetrahydrofuran[5][6]	120/122 (M ⁺)	71, 43
3-Methyltetrahydrofuran[1][7]	86 (M ⁺)	56, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of small organic molecules like substituted tetrahydrofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired spectral window. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A 300-500 MHz NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: 0-12 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: A 75-125 MHz NMR spectrometer.

- Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024-4096, due to the lower natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal IR absorption in the regions of interest.
- Data Acquisition:
 - Instrument: A Fourier-Transform Infrared Spectrometer.
 - Parameters:
 - Scan range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

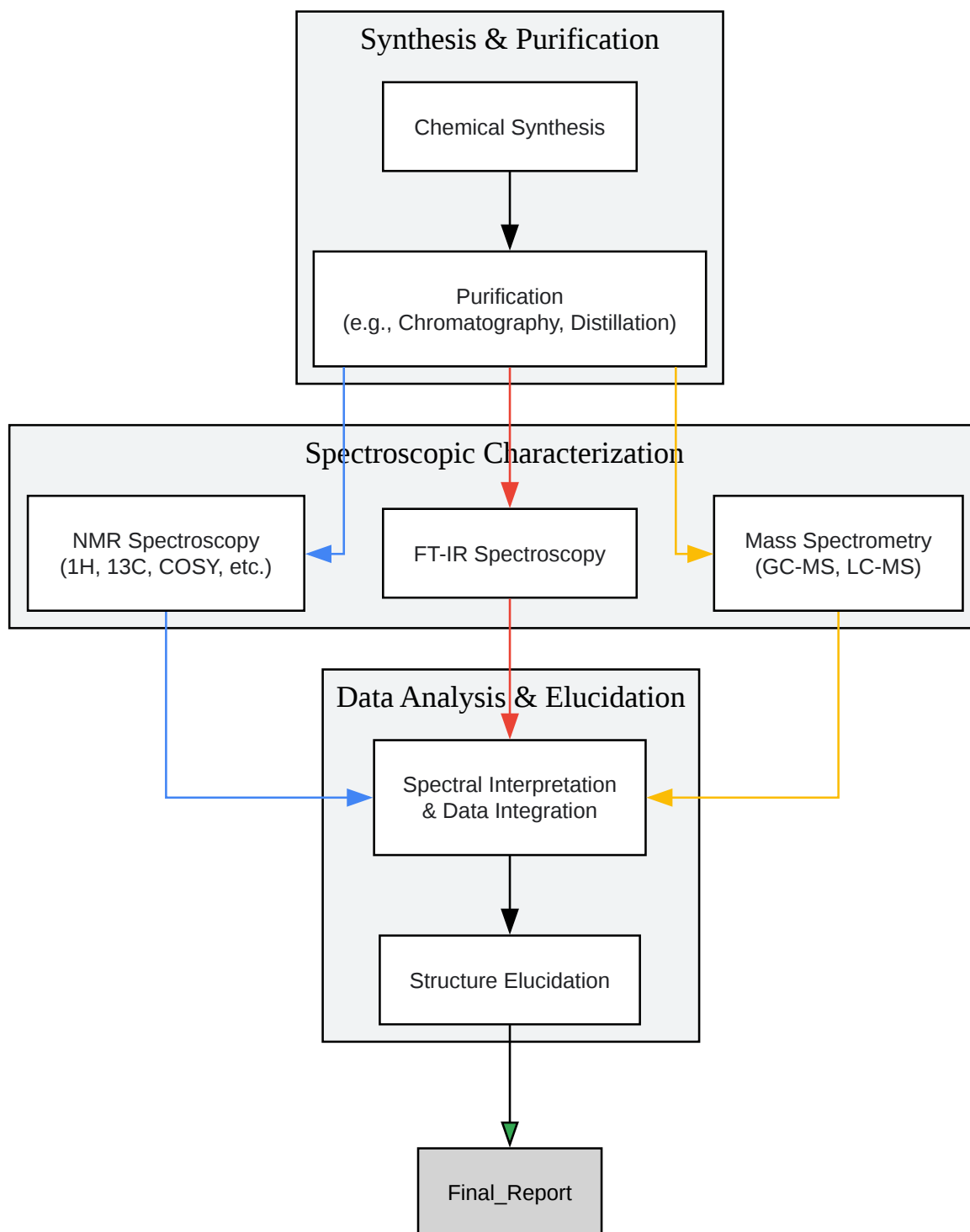
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

- GC Separation:
 - Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
 - Injection: Inject 1 μL of the sample solution into the GC inlet.
 - Temperature Program: Start at a low temperature (e.g., 50 $^{\circ}\text{C}$), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 $^{\circ}\text{C}$) at a rate of 10-20 $^{\circ}\text{C}/\text{min}$.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
 - Scan Range: m/z 35-500.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound, from initial synthesis to final structure confirmation.



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Caption: Experimental workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of substituted tetrahydrofurans, offering a direct comparison between a 2-substituted and a 3-substituted derivative. While direct data for **3-(chloromethyl)tetrahydrofuran** remains elusive in public databases, the presented information on analogous compounds offers a robust framework for researchers to interpret their own experimental findings. The detailed protocols and workflow diagram further equip scientists with the necessary information to confidently characterize novel tetrahydrofuran derivatives.

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